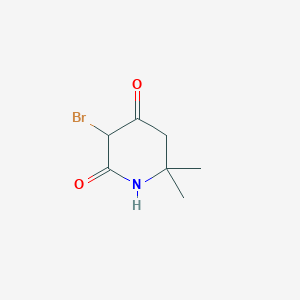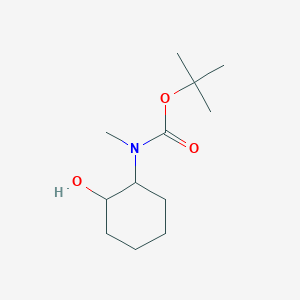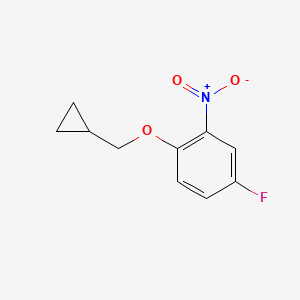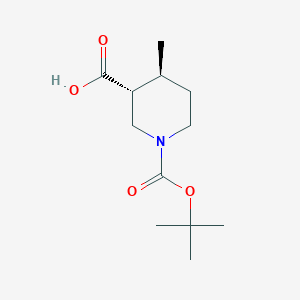![molecular formula C28H24F5N3O3 B1376355 (R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 830346-50-4](/img/structure/B1376355.png)
(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antagonist of the Human Gonadotropin-Releasing Hormone Receptor
This compound, referred to as NBI 42902 in research, has been identified as a potent antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. It exhibits subnanomolar binding affinity and is a functional antagonist in assays measuring calcium flux. Additionally, NBI 42902 has shown effectiveness in decreasing serum levels of luteinizing hormone in nonhuman primates, indicating its potential for therapeutic applications in hormone-related conditions (Tucci et al., 2005).
Multicomponent Reaction Synthesis
Another study demonstrated the successful synthesis of similar compounds via a multicomponent reaction. The study focused on the Aldol–Michael addition reactions and confirmed the molecular structure of the synthesized compounds through spectroscopic methods and X-ray crystallography, showcasing the versatility of this compound class in chemical synthesis (Barakat et al., 2016).
Novel Synthesis Methods
Research has also been conducted on novel methods for synthesizing related pyrimidine derivatives. These derivatives have significance in pharmaceutical chemistry due to their potential antibacterial, fungicidal, and antiallergic properties. The study provides insights into alternative synthesis routes, which could be applicable to the synthesis of (R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione (Osyanin et al., 2014).
Pyrimidine Methyl and Polyfluoroalkyl Ethers
This compound and its derivatives have been utilized in synthesizing a series of pyrimidine methyl and polyfluoroalkyl ethers. These ethers were synthesized through reactions with various substituted uracils, illustrating the compound's utility in creating novel chemical entities with potential applications in material science and pharmaceuticals (Gupta et al., 2000).
Pharmaceutical Applications
Another study described the optimization of similar uracil phenylethylamines, highlighting efforts to improve their potency as human GnRH receptor antagonists while minimizing their inhibition liability. This research underscores the pharmaceutical relevance of such compounds, including (R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione, particularly in the treatment of endometriosis and other hormone-related disorders (Chen et al., 2008).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, or new applications for the compound in fields like medicine or materials science.
I hope this helps, and I encourage you to consult with a chemistry professional for more detailed information.
properties
IUPAC Name |
3-(2-amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5N3O3/c1-16-24(18-10-6-13-23(39-2)25(18)30)26(37)36(15-22(34)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,22H,14-15,34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOBYHAZFRJFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2R)-2-Amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1376286.png)
![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)



![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)